dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
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Overview
Description
Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound exhibits potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound interacts with its targets (FGFRs) by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the receptors, thereby preventing their normal function . The compound has shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the dimethylamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyridine derivative, the pyrrole ring can be formed through a series of cyclization reactions involving reagents such as acyl bromides and propargylamines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocycle and exhibit similar biological activities.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have a similar core structure and are investigated for their analgesic and sedative properties.
Uniqueness
Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-5-12-10-6-11-4-3-9(8)10/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMLJKOKMCYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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